5-Iodo-4-methyl-2-nitroaniline
Overview
Description
5-Iodo-4-methyl-2-nitroaniline: is an organic compound with the molecular formula C7H7IN2O2 . It is characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to an aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methyl-2-nitroaniline typically involves a multi-step process starting from commercially available precursors. One common method includes the nitration of 4-methyl-2-nitroaniline followed by iodination. The nitration step involves treating 4-methyl-2-nitroaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The iodination step is carried out using iodine and a suitable oxidizing agent like sodium nitrite .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-4-methyl-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of derivatives like 5-azido-4-methyl-2-nitroaniline.
Reduction: Formation of 5-iodo-4-methyl-2-phenylenediamine.
Oxidation: Formation of 5-iodo-4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 5-Iodo-4-methyl-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to undergo functionalization allows for the development of novel therapeutic agents .
Industry: In the materials science industry, this compound is used in the production of dyes and pigments. Its electronic properties are also investigated for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of 5-Iodo-4-methyl-2-nitroaniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects .
Comparison with Similar Compounds
- 4-Iodo-5-methyl-2-nitroaniline
- 5-Bromo-4-methyl-2-nitroaniline
- 5-Chloro-4-methyl-2-nitroaniline
Comparison: 5-Iodo-4-methyl-2-nitroaniline is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
5-iodo-4-methyl-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUCZFZAZUDTLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296939 | |
Record name | 5-Iodo-4-methyl-2-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97113-38-7 | |
Record name | 5-Iodo-4-methyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97113-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-4-methyl-2-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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